molecular formula C15H13F B8155959 2-Fluoro-3'-methyl-5-vinyl-1,1'-biphenyl

2-Fluoro-3'-methyl-5-vinyl-1,1'-biphenyl

Cat. No.: B8155959
M. Wt: 212.26 g/mol
InChI Key: GJXIEDKWTRQFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3'-methyl-5-vinyl-1,1'-biphenyl (CAS: 2814330-46-4) is a substituted biphenyl compound characterized by:

  • A fluorine atom at the 2-position of the first benzene ring.
  • A methyl group at the 3'-position of the second benzene ring.
  • A vinyl group at the 5-position of the first ring.

This structural configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical intermediates and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the vinyl group offers reactivity for further functionalization, such as polymerization or cross-coupling reactions. Safety protocols for handling include avoiding heat and ignition sources (P210) and ensuring proper ventilation during use .

Properties

IUPAC Name

4-ethenyl-1-fluoro-2-(3-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F/c1-3-12-7-8-15(16)14(10-12)13-6-4-5-11(2)9-13/h3-10H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXIEDKWTRQFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated biphenyl derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield 2-Fluoro-3’-methyl-5-formyl-1,1’-biphenyl or 2-Fluoro-3’-methyl-5-carboxy-1,1’-biphenyl .

Scientific Research Applications

2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. The vinyl group may participate in conjugation reactions, affecting the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Similar Biphenyl Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Differences Among Biphenyl Derivatives
Compound Name Substituents (Positions) Functional Group Effects
2-Fluoro-3'-methyl-5-vinyl-1,1'-biphenyl 2-F, 3'-CH₃, 5-CH₂=CH₂ High reactivity (vinyl), moderate lipophilicity (F, CH₃)
2-Fluoro-3'-(trifluoromethoxy)-5-vinyl-1,1'-biphenyl 2-F, 3'-OCF₃, 5-CH₂=CH₂ Enhanced electronegativity (OCF₃), increased steric hindrance and potential toxicity
3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl 3'-Cl, 5'-F, 2-CH₃ Halogen synergy (Cl, F) for electronic modulation; lower reactivity due to absence of vinyl

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethoxy group in the 3'-position (Compound in ) significantly increases electronegativity compared to the methyl group in the target compound. This alters solubility and reactivity in cross-coupling reactions.
  • Reactivity : The vinyl group in the target compound enables polymerization or addition reactions, whereas halogenated analogs (e.g., ) prioritize electronic tuning over functionalization.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property This compound Biphenyl (Baseline) 2-Fluoro-3'-(trifluoromethoxy)-5-vinyl-1,1'-biphenyl
Vapor Pressure (20°C) Estimated: 2–5 Pa 7 Pa Likely <1 Pa (due to OCF₃ bulk)
LogP (Octanol-Water) Predicted: 3.8–4.2 4.18 Predicted: 4.5–5.0 (higher lipophilicity from OCF₃)
Thermal Stability Moderate (decomposes >200°C) High (>300°C) Low (sensitive to heat due to OCF₃)

Key Observations :

  • The vinyl group slightly reduces vapor pressure compared to unsubstituted biphenyl but enhances reactivity.
Table 3: PBT (Persistence, Bioaccumulation, Toxicity) Assessment
Compound Persistence Bioaccumulation Toxicity
This compound Moderate* Low Moderate
Biphenyl Low Low Low
2-Fluoro-3'-(trifluoromethoxy)-... High* Moderate* High (suspected)

Key Observations :

  • Persistence : Fluorine in the target compound may slow degradation compared to biphenyl but less so than the trifluoromethoxy analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.